N-butyl-4-(2-hydroxyethyl)piperazine-1-carboxamide Hydrochloride
Description
N-butyl-4-(2-hydroxyethyl)piperazine-1-carboxamide Hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Properties
IUPAC Name |
N-butyl-4-(2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.ClH/c1-2-3-4-12-11(16)14-7-5-13(6-8-14)9-10-15;/h15H,2-10H2,1H3,(H,12,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJAZLYDGKKKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(2-hydroxyethyl)piperazine-1-carboxamide Hydrochloride typically involves the reaction of N-butylpiperazine with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. The resulting intermediate is then reacted with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(2-hydroxyethyl)piperazine-1-carboxamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-butyl-4-(2-carboxyethyl)piperazine-1-carboxamide.
Reduction: Formation of N-butyl-4-(2-aminoethyl)piperazine-1-carboxamide.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-4-(2-hydroxyethyl)piperazine-1-carboxamide Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-butyl-4-(2-hydroxyethyl)piperazine-1-carboxamide Hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding with target proteins, while the carboxamide group can form additional interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)piperazine: Lacks the butyl and carboxamide groups, making it less versatile.
N-butylpiperazine:
4-(2-Hydroxyethyl)piperazine-1-carboxamide: Lacks the butyl group, affecting its hydrophobic interactions
Uniqueness
N-butyl-4-(2-hydroxyethyl)piperazine-1-carboxamide Hydrochloride is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a valuable compound for various applications, including drug design and industrial chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
